6-(Methoxymethyl)quinoline-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(methoxymethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-8-9-2-5-12-10(6-9)3-4-11(7-14)13-12/h2-7H,8H2,1H3 |
InChI Key |
WJBAPZTVZNGFLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N=C(C=C2)C=O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 6 Methoxymethyl Quinoline 2 Carbaldehyde
Reactivity of the Aldehyde Group at C2
The aldehyde group (-CHO) located at the electron-deficient C2 position of the quinoline (B57606) ring is a key site for chemical modification. Its reactivity is characteristic of aromatic aldehydes but is also influenced by the electronic properties of the heterocyclic ring.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. msu.edu These reactions typically involve the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then protonated to yield the alcohol product. msu.edu
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the aldehyde. For instance, reaction with a Grignard reagent would yield a secondary alcohol. Ketones react with these reagents to produce tertiary alcohols, while formaldehyde (B43269) gives primary alcohols. msu.edu The addition of organolithium reagents and enolates to similar complex systems proceeds in a regioselective manner. rsc.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |
Condensation Reactions: Formation of Imines, Oximes, Hydrazones, and Schiff Bases
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives. These reactions, which involve nucleophilic addition followed by the elimination of a water molecule, are typically acid-catalyzed and reversible. msu.edumdpi.com The reaction of aldehydes and ketones with ammonia (B1221849) or primary amines results in the formation of imine derivatives, commonly known as Schiff bases, which contain a C=N double bond. msu.edu
For example, reacting 6-(methoxymethyl)quinoline-2-carbaldehyde with a primary amine like 2,6-diisopropylaniline (B50358) would yield a corresponding Schiff base. mdpi.com Similarly, reactions with hydroxylamine (B1172632) (NH₂OH) produce oximes, while reactions with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., phenylhydrazine) form hydrazones and phenylhydrazones, respectively. msu.edursc.org The rate of these condensation reactions is often optimal at a pH of around 5. msu.edu
Table 2: Products of Condensation Reactions
| Reagent | Reagent Formula | Product Class |
|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | NH₂NH₂ | Hydrazone |
Oxidation and Reduction Reactions of the Aldehyde
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents, such as chromium(VI) reagents (e.g., CrO₃, K₂Cr₂O₇) in acidic solution, can oxidize the aldehyde to the corresponding 6-(methoxymethyl)quinoline-2-carboxylic acid. ucr.edu Aldehydes are generally more susceptible to oxidation than alcohols, and under these conditions, any primary alcohol formed from reduction would likely be re-oxidized. ucr.edu
Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, [6-(methoxymethyl)quinolin-2-yl]methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Electrochemical studies on similar quinoline derivatives have been used to investigate their reduction and oxidation potentials. mdpi.com
Reactivity of the Quinoline Ring System
The quinoline ring is an aromatic heterocycle, and its reactivity is a composite of its two constituent rings: the electron-rich benzene (B151609) ring (carbocycle) and the electron-deficient pyridine (B92270) ring (heterocycle).
Electrophilic Aromatic Substitution (EAS) Patterns
In quinoline, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, occur preferentially on the carbocyclic (benzene) ring. quimicaorganica.org This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgreddit.com This preference is explained by the greater stability of the cationic intermediate (sigma complex) formed during the reaction, which allows for charge delocalization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
For this compound, the existing methoxymethyl group at C6 is an activating, ortho-, para-directing group. This would further activate the C5 and C7 positions. However, the inherent preference of the quinoline system for substitution at C5 and C8 generally dominates. Therefore, electrophilic attack is most likely to occur at the C5 position, which is both electronically favored by the quinoline nucleus and activated (ortho) by the methoxymethyl group.
Nucleophilic Aromatic Substitution (NAS) at Electron-Deficient Positions
Nucleophilic aromatic substitution (NAS) on the quinoline ring is favored at the electron-deficient positions, namely C2 and C4. quimicaorganica.org These positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The reaction typically requires the presence of a good leaving group, such as a halide, at the position of attack. quimicaorganica.org
The compound this compound does not possess a suitable leaving group on the quinoline ring and would therefore be unreactive towards typical NAS reactions. However, if the molecule were derivatized, for example, to 2-chloro-6-(methoxymethyl)quinoline, it would readily undergo substitution at the C2 position with various nucleophiles like alkoxides, amines, or thiols. quimicaorganica.orgresearchgate.net The mechanism proceeds through a stable, negatively charged intermediate (Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. quimicaorganica.org
Suzuki-Miyaura, Heck, Sonogashira, and Other Cross-Coupling Reactions at Quinoline Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used to functionalize heterocyclic systems like quinoline. libretexts.orgyonedalabs.com For a molecule like this compound to undergo these reactions, it would first need to be halogenated at one of the available ring positions (e.g., C3, C4, C5, C7, or C8). The reactivity and regioselectivity of these couplings depend on the nature of the halogen, the catalyst system, and the specific reaction conditions. nih.gov
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. libretexts.org Research on polysubstituted quinolines has demonstrated the feasibility of this reaction on complex quinoline scaffolds. For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has been successfully carried out. nih.gov In a typical procedure, the reaction is performed using a palladium catalyst such as PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand (e.g., PCy₃) and a base like potassium carbonate in a dioxane/water solvent system. nih.gov This demonstrates that the aldehyde group is tolerant of these reaction conditions. For a hypothetical 4-bromo-6-(methoxymethyl)quinoline-2-carbaldehyde, a similar reaction would be expected to yield the corresponding 4-aryl derivative.
Table 1: Example Conditions for Suzuki-Miyaura Coupling on a Halogenated Quinoline Carbaldehyde Derivative nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,6,8-Triphenylquinoline-3-carbaldehyde | 84 |
| 2 | 4-Methoxyphenylboronic acid | 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde | 81 |
| 3 | 4-Fluorophenylboronic acid | 4,6,8-Tris(4-fluorophenyl)quinoline-3-carbaldehyde | 86 |
Reaction Conditions: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde (1 equiv.), Arylboronic acid (3.5 equiv.), PdCl₂(PPh₃)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ (3 equiv.), dioxane/water, 80-90 °C, 3 h.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkenyl substituents onto the quinoline ring. The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.orgyoutube.com While specific examples on this compound are not documented, the reaction is widely applied to functionalize halo-heterocycles. The reaction conditions, particularly the choice of catalyst, ligand, and base, are crucial for achieving high yields and stereoselectivity. researchgate.net Intramolecular Heck reactions are also particularly efficient for constructing fused ring systems. libretexts.org
Sonogashira Reaction
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. The reactivity of halogens in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This selectivity can be exploited in dihalogenated quinolines. For example, in the reaction of 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the more reactive C4-iodide position. libretexts.org This suggests that if this compound were halogenated at multiple positions, selective functionalization could be achieved. Both traditional palladium/copper systems and modern copper-free variants are effective for this transformation. libretexts.orgnih.gov
Table 2: Regioselectivity in Sonogashira Coupling of a Dihaloquinoline libretexts.org
| Substrate | Coupling Partner | Major Product |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | 2-Bromo-4-alkynyl-quinoline |
This demonstrates preferential reaction at the C-I bond over the C-Br bond.
Reactivity and Functionalization of the Methoxymethyl Group at C6
The methoxymethyl group (CH₂OCH₃) attached to the quinoline ring at C6 is an acetal-type ether. In many synthetic contexts, it is used as a methoxymethyl (MOM) protecting group for a phenol. wikipedia.org Its reactivity is primarily centered on the cleavage of the ether linkages.
Cleavage and Interconversion of the Methoxymethyl Ether
Cleavage of the methoxymethyl ether would unmask a hydroxyl group at the C6 position, yielding 6-hydroxyquinoline-2-carbaldehyde. This transformation is typically achieved under acidic conditions. A wide range of Lewis and Brønsted acids can be employed for the deprotection of MOM ethers. wikipedia.org
Common reagents and conditions for this cleavage include:
Lewis Acids: Bismuth trichloride (B1173362) (BiCl₃) in acetonitrile/water has been reported as a mild and efficient reagent for cleaving phenolic MOM ethers. morressier.com Other Lewis acids like zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol (n-PrSH) can rapidly effect deprotection, often in minutes, with high selectivity over other protecting groups. researchgate.net
Silyl (B83357) Reagents: A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can deprotect aromatic MOM ethers under mild, non-acidic conditions. nih.gov This method proceeds via the formation of an intermediate silyl ether, which is subsequently hydrolyzed. nih.gov
Protic Acids: Strong protic acids like HCl or trifluoroacetic acid (TFA) in a suitable solvent are also commonly used, although care must be taken to avoid side reactions with other acid-sensitive groups in the molecule.
The choice of reagent must consider the stability of the aldehyde at C2 and the quinoline nitrogen, which can be protonated under strongly acidic conditions.
Further Functionalization of the Methoxy (B1213986) Group (e.g., demethylation, transetherification)
Further functionalization of the methoxymethyl group can be envisioned through two main pathways: cleavage of the methyl-oxygen bond (demethylation) or cleavage of the aryl-oxygen bond followed by reaction with a different alcohol (transetherification).
Demethylation: Selective cleavage of the methyl group from the methoxymethyl ether is challenging but can be considered analogous to the demethylation of aryl methyl ethers. Reagents like iodocyclohexane (B1584034) in DMF have been shown to effectively demethylate aryl methyl ethers, proceeding via the in situ generation of HI. researchgate.net Biocatalytic methods using oxidative demethylase enzymes have also been explored for the selective demethylation of certain aryl methyl ethers. nih.gov Such a transformation on this compound would yield 6-(hydroxymethyl)quinoline-2-carbaldehyde.
Transetherification: Transetherification would involve replacing the methoxy group with a different alkoxy group (OR'). This typically requires cleavage of the C-O bond. While direct transetherification of methoxymethyl ethers is not common, a related concept is the metal-free etherification of aryl methyl ethers via C-OMe bond cleavage. For example, aryl methyl ethers bearing an ortho-activating group (like a cyano group) can react with alcohols in the presence of a strong base like potassium tert-butoxide to yield new aryl ethers. figshare.com A similar strategy might be adaptable for modifying the methoxymethyl group, although it would depend heavily on the specific reaction conditions and the electronic properties of the quinoline ring.
Cascade and Tandem Reactions Involving this compound
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient route to complex molecules. The aldehyde functionality at the C2 position of this compound is a prime handle for initiating such sequences.
While specific cascade reactions starting from this compound are not prominently reported, the reactivity of analogous 2-formylquinolines provides insight into potential transformations. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a versatile building block for various multicomponent reactions. It can undergo Knoevenagel condensation followed by a Michael addition and intramolecular cyclization in a one-pot process to form complex fused heterocyclic systems like tetrahydroacridinones. rsc.org
Similarly, 2-azidobenzaldehydes, which can be precursors to quinolines, participate in cascade reactions involving condensation, Michael addition, Staudinger reaction, and aza-Wittig cyclization to produce substituted quinolines. nih.gov This highlights the ability of an aldehyde on a benzene ring (a component of the quinoline system) to trigger complex reaction sequences.
A plausible cascade reaction for this compound could involve an initial condensation of the C2-aldehyde with a suitable reaction partner, such as a compound containing an active methylene (B1212753) group, to form an intermediate that then undergoes further intramolecular cyclization or cycloaddition. For instance, reactions with nitroolefins have been used in cascade sequences with 2-mercaptoquinoline-3-carbaldehydes to construct thiopyrano[2,3-b]quinolines. buchler-gmbh.com The electronic nature of the 6-(methoxymethyl) group would likely influence the reactivity of the aldehyde and the stability of any intermediates formed during such a cascade process.
Spectroscopic and Structural Elucidation of 6 Methoxymethyl Quinoline 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(Methoxymethyl)quinoline-2-carbaldehyde, the spectrum would exhibit distinct signals for the aldehyde proton, the aromatic protons on the quinoline (B57606) core, and the protons of the methoxymethyl group. The aldehyde proton is expected to appear as a singlet in the downfield region (around δ 10.1 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the pyridine (B92270) and benzene (B151609) rings of the quinoline system typically resonate between δ 7.5 and δ 9.0 ppm. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet around δ 3.4 ppm, while the methylene (B1212753) protons (-CH₂-) of the methoxymethyl group would appear as a singlet around δ 4.7 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The aldehyde carbonyl carbon is highly deshielded and would appear significantly downfield, typically in the range of δ 192-194 ppm. The sp²-hybridized carbons of the quinoline ring would resonate between δ 120 and δ 155 ppm. The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) of the methoxymethyl substituent are expected to appear in the upfield region of the spectrum, around δ 74 ppm and δ 59 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2-CHO | 10.1 (s, 1H) | 193.5 |
| 3 | 8.2 (d, 1H) | 123.0 |
| 4 | 8.3 (d, 1H) | 137.5 |
| 5 | 8.1 (d, 1H) | 127.0 |
| 6-CH₂ | 4.7 (s, 2H) | 74.0 |
| 6-CH₂OCH₃ | 3.4 (s, 3H) | 59.0 |
| 7 | 7.8 (dd, 1H) | 129.5 |
| 8 | 8.0 (d, 1H) | 126.5 |
| 4a (Quaternary) | - | 129.0 |
| 6 (Quaternary) | - | 139.0 |
| 8a (Quaternary) | - | 148.0 |
| 2 (Quaternary) | - | 152.0 |
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. In this compound, COSY would show correlations between adjacent aromatic protons, such as H-3 and H-4, and between H-7 and H-8, as well as H-7 and H-5, confirming their positions on the quinoline rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~10.1 ppm would correlate with the carbon signal at ~193.5 ppm, confirming the aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (two to four bonds). This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include the link from the methylene protons (-CH₂-) to the C-6 carbon of the quinoline ring, and from the aldehyde proton to the C-2 and C-3 carbons, definitively establishing the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining conformation and stereochemistry. A NOESY spectrum could show a correlation between the aldehyde proton (H-2) and the H-3 proton, as well as between the methylene protons of the methoxymethyl group and the aromatic protons at H-5 and H-7, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.
EI-MS involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For quinoline derivatives, fragmentation often involves the initial loss of substituents. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely include the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or the entire methoxymethyl group (-CH₂OCH₃).
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Proposed Loss |
|---|---|---|
| 201 | [M]⁺ | - |
| 172 | [M-CHO]⁺ | -29 |
| 170 | [M-OCH₃]⁺ | -31 |
| 156 | [M-CH₂OCH₃]⁺ | -45 |
| 128 | [Quinoline]⁺ fragment | - |
HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental formula of a molecule, as each formula has a unique exact mass. For this compound (C₁₂H₁₁NO₂), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition, providing strong evidence for the compound's identity.
Calculated Exact Mass for C₁₂H₁₁NO₂ ([M+H]⁺): 202.0863
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. A sample of this compound injected into a GC-MS system would ideally show a single peak in the chromatogram, indicating its purity. The mass spectrum corresponding to this peak would then be recorded and compared against a library or the expected fragmentation pattern to confirm the identity of the compound. The retention time of the peak provides an additional characteristic identifier for the substance under specific chromatographic conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum provides distinct signatures for the quinoline core, the aldehyde moiety, and the methoxymethyl substituent.
The vibrational wavenumbers for related compounds like quinoline-2-carbaldehyde benzoyl hydrazone have been examined theoretically, providing a basis for assigning vibrational bands. researchgate.net The analysis of quinoline-carbaldehyde derivatives typically reveals several key absorption bands that confirm the molecular structure. tandfonline.comnih.gov
Key functional groups and their characteristic vibrational frequencies are:
Aldehyde Group (CHO): The most prominent feature is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1660-1720 cm⁻¹. For instance, in 8-hydroxyquinoline-5-carbaldehyde (B1267011), this peak is observed at 1663 cm⁻¹. mdpi.com Theoretical calculations for quinoline-2-carbaldehyde benzoyl hydrazone predict the C=O stretching mode at 1714 cm⁻¹, corresponding to the experimental band at 1675 cm⁻¹. researchgate.net The aldehyde C-H stretching vibration usually presents as one or two weak to medium bands between 2700 cm⁻¹ and 2900 cm⁻¹. mdpi.com
Quinoline Ring: The aromatic C=C and C=N stretching vibrations of the quinoline ring system are observed in the 1450-1650 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹.
Methoxymethyl Group (-CH₂OCH₃): This group is characterized by the C-O-C ether linkage, which exhibits a strong, characteristic asymmetric stretching vibration, usually found in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.
The table below summarizes the expected IR absorption bands for this compound based on data from analogous structures. researchgate.netnih.govmdpi.comnist.govnih.gov
Interactive Data Table: Characteristic IR Frequencies for Quinoline-Carbaldehyde Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂OCH₃ | 2850 - 3000 | Medium |
| Aldehyde C-H Stretch | -CHO | 2700 - 2900 | Weak |
| Carbonyl C=O Stretch | -CHO | 1660 - 1720 | Strong |
| Aromatic C=C and C=N Stretch | Quinoline Ring | 1450 - 1650 | Medium |
Electronic Absorption (UV-Visible) Spectroscopy
Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides insights into the electronic transitions within a molecule. For aromatic systems like quinoline derivatives, the spectra are typically characterized by intense absorptions in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. nih.gov
The electronic spectra of quinoline carboxaldehydes have been investigated both experimentally and through theoretical calculations, such as time-dependent density functional theory (TD-DFT). proquest.comillinois.eduisc.ac These studies show that the absorption bands mainly result from π → π* transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). isc.ac
For this compound, the spectrum is expected to show multiple absorption bands:
π → π Transitions:* Intense absorption bands are expected in the UV region, typically between 200 nm and 350 nm. These correspond to electronic transitions within the extended π-system of the quinoline ring. For example, 8-hydroxyquinoline-5-carbaldehyde exhibits absorption maxima (λmax) at 210, 239, 263, 322, and 395 nm. mdpi.com A study on 2-formyl-6-methoxy-3-carbethoxy quinoline, a structurally related compound, recorded absorption peaks in the 200-800 nm range. nih.gov
n → π Transitions:* A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is often observed at longer wavelengths (above 350 nm). This transition is sometimes submerged by the more intense π → π* bands.
The position and intensity of these bands are influenced by substituents on the quinoline ring. The methoxymethyl group at the 6-position, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline-2-carbaldehyde.
Interactive Data Table: Typical UV-Visible Absorption Maxima for Quinoline Derivatives
| Compound | Solvent | λmax (nm) and (log ε) | Transition Type | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline-5-carbaldehyde | Methanol | 239 (4.40), 263 (3.96), 322 (3.89), 395 (3.04) | π → π, n → π | mdpi.com |
| Quinoline-7-carboxaldehyde | Not specified | 200 - 400 nm range | π → π, n → π | nih.gov |
| Spiro[chromeno[4,3-b]quinoline...] | Ethyl Acetate | ~249 and ~316 | π → π, n → π | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, detailed analyses of closely related derivatives provide a clear picture of the expected structural features.
Single crystal X-ray diffraction studies on derivatives such as quinoline-2-carbaldehyde nih.govresearchgate.net, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) nih.govresearchgate.net, and 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov reveal key structural parameters.
The quinoline ring system in these molecules is generally found to be planar or nearly planar. nih.govnih.govnih.gov For instance, in 2-chloro-6-methoxyquinoline-3-carbaldehyde, the root-mean-square (r.m.s.) deviation for the fused-ring system is a mere 0.0095 Å. nih.govresearchgate.net Similarly, quinoline-2-carbaldehyde crystallizes with two almost planar molecules in the asymmetric unit (r.m.s. deviations = 0.018 and 0.020 Å). nih.gov
These compounds commonly crystallize in monoclinic space groups like P2₁/c or P2₁/n. nih.govnih.govnih.gov The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking. mdpi.comnih.gov
Interactive Data Table: Crystallographic Data for Related Quinoline Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| Quinoline-2-carbaldehyde | C₁₀H₇NO | Monoclinic | P2₁/n | 7.0639 (7) | 21.564 (2) | 10.698 (1) | 107.884(2) | nih.govresearchgate.net |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | Monoclinic | P2₁/c | 7.7072 (9) | 14.3474(13) | 9.3487 (10) | 109.415(2) | nih.govresearchgate.net |
| 2-Methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₂ | Monoclinic | P2₁/c | 8.8206 (6) | 4.8446 (3) | 21.6828(14) | 90.612 (4) | nih.gov |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.com By mapping properties onto this surface, one can identify the types and relative importance of different intermolecular contacts. nih.gov
For quinoline derivatives, Hirshfeld analysis typically reveals that the crystal packing is dominated by several types of contacts:
H···H Contacts: These are generally the most abundant interactions, often accounting for over 40% of the Hirshfeld surface, representing van der Waals forces. nih.govnih.gov
O···H/H···O Contacts: These interactions, indicative of C—H···O hydrogen bonds, are significant contributors to the crystal packing, often making up 30-35% of the surface. nih.gov
C···H/H···C Contacts: These contacts also play a substantial role in stabilizing the crystal structure. nih.gov
π–π Stacking: The analysis can also reveal π–π interactions between the aromatic quinoline rings, which are crucial for the layered assembly of molecules in the crystal. mdpi.com The absence of adjacent red and blue triangles in the shape-index map indicates a lack of this type of interaction in some derivatives. nih.gov
The conformation of this compound is primarily defined by the orientation of the aldehyde and methoxymethyl substituents relative to the planar quinoline ring. This is described by torsional angles.
Studies on analogous structures show that the aldehyde and methoxy groups tend to be nearly coplanar with the quinoline ring, which maximizes π-conjugation. nih.gov
In 2-chloro-6-methoxyquinoline-3-carbaldehyde, the formyl group is only slightly bent out of the quinoline plane, with C—C—C—O torsion angles of -2.4 (3)° and 175.9 (2)°. nih.govresearchgate.net
Similarly, in 2-methoxyquinoline-3-carbaldehyde, the methoxy and aldehyde groups are almost coplanar with the ring system. nih.gov
For the aldehyde group at the 2-position, two stable conformers are possible, depending on the orientation of the carbonyl oxygen relative to the quinoline nitrogen. Computational studies on quinoline-7-carboxaldehyde suggest two stable conformers that are very close in energy. nih.gov A similar conformational flexibility can be expected for this compound, with the final solid-state structure representing the lowest energy conformation under the conditions of crystallization.
Computational Chemistry and Theoretical Studies on 6 Methoxymethyl Quinoline 2 Carbaldehyde
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Prediction of Structure-Biological Activity Correlation)
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov For quinoline (B57606) derivatives, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more effective compounds. nih.govucm.esmdpi.comnih.govresearchgate.net
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For quinoline derivatives, a wide array of descriptors are typically employed to build robust QSAR models. nih.govresearchgate.net These can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms within the molecule. Examples include total connectivity (Tcon) and Wiener index. researchgate.net
Physicochemical Descriptors: These relate to properties like carbon percentage (C (%)), density (D), and molecular weight. researchgate.net
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. arabjchem.orgnih.gov
3D Descriptors: These descriptors capture the three-dimensional arrangement of the atoms in a molecule and are crucial for methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). ucm.esmdpi.comnih.gov These analyses consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
The calculation of these descriptors is performed using specialized software that can handle both 2D and 3D structural information. nih.govresearchgate.net
Development and Validation of QSAR Models (excluding any clinical activity)
Once a set of molecular descriptors has been calculated for a series of quinoline derivatives, the next step is to develop a QSAR model. This involves using statistical methods to find a mathematical equation that best describes the relationship between the descriptors and the observed biological activity. nih.gov Common methods for developing these models include:
Multiple Linear Regression (MLR): This is a statistical technique that uses several explanatory variables to predict the outcome of a response variable.
Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: Techniques such as k-Nearest Neighbors (kNN), Decision Trees (DT), Back Propagation Neural Networks (BPNN), and Gradient Boosting (GB) are increasingly being used to develop more complex and predictive QSAR models. nih.gov
A crucial aspect of QSAR model development is validation. This ensures that the model is not only able to explain the data it was built on (internal validation) but can also accurately predict the activity of new, untested compounds (external validation). ucm.esmdpi.com Statistical metrics such as the coefficient of determination (R²), cross-validated R² (q²), and predictive R² (pred_r²) are used to assess the quality and predictive power of the model. nih.govnih.gov For instance, a high q² value (typically > 0.5) and a high pred_r² value (typically > 0.6) indicate a robust and predictive QSAR model. ucm.esmdpi.com
Table 1: Common Statistical Metrics for QSAR Model Validation
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination; indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| q² | Cross-validated R²; a measure of the predictive ability of the model for the training set. | > 0.5 |
| pred_r² | Predictive R²; a measure of the predictive ability of the model for an external test set. | > 0.6 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as 6-(Methoxymethyl)quinoline-2-carbaldehyde, might interact with a biological macromolecule. nih.govjabonline.in
Prediction of Binding Modes and Interactions with Macromolecular Targets (e.g., enzymes, DNA)
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjabonline.in This is crucial for understanding the mechanism of action of potential drugs. For quinoline derivatives, molecular docking studies have been used to investigate their interactions with various targets, including enzymes and DNA. nih.govbiorxiv.orgnih.govnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. nih.gov These studies can reveal key interactions, such as:
Hydrogen Bonds: These are crucial for the specificity of ligand-receptor binding.
π-π Stacking: This can occur between the aromatic rings of the quinoline scaffold and aromatic amino acid residues in the protein's active site. mdpi.com
For example, quinoline derivatives have been shown to interact with the active sites of enzymes like DNA topoisomerases and DNA methyltransferases. nih.govnih.gov Some quinoline-based compounds have been observed to intercalate into DNA, disrupting its normal function. nih.gov
Analysis of Ligand-Target Recognition and Energetics
Beyond predicting the binding mode, molecular docking and dynamics simulations can provide quantitative information about the strength of the interaction. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated to estimate how tightly a ligand binds to its target. nih.govnih.gov A lower binding energy generally indicates a more stable complex.
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comresearchgate.net MD simulations can reveal changes in the protein's conformation upon ligand binding and help to identify stable interactions that persist throughout the simulation. mdpi.com
Advanced Computational Methods (e.g., QM/MM, Ab Initio, Molecular Dynamics)
To gain a more detailed and accurate understanding of the chemical properties and reactivity of this compound, advanced computational methods are employed.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., the ligand and the active site of an enzyme) with the computational efficiency of molecular mechanics (MM) for the rest of the system. This allows for the study of large biological systems with a high level of theoretical accuracy.
Ab Initio Methods: These are highly accurate quantum chemistry calculations based on first principles, without the use of empirical parameters. eurjchem.com Methods like Hartree-Fock and post-Hartree-Fock methods can be used to calculate the electronic structure, geometry, and vibrational frequencies of the molecule with high precision. eurjchem.com
Density Functional Theory (DFT): DFT is a popular quantum mechanical method that is often used to study the electronic properties of molecules. arabjchem.orgnih.gov It can be used to calculate a wide range of properties, including global and local quantum-molecular descriptors, frontier molecular orbitals (HOMO and LUMO), and charge distribution. arabjchem.orgnih.gov
Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations are used to study the time-dependent behavior of molecular systems. mdpi.comresearchgate.net They can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological targets. arabjchem.orgmdpi.com By analyzing the trajectories from MD simulations, one can calculate various properties, such as radial distribution functions, to understand the solvation structure around the molecule. arabjchem.org
These advanced computational methods provide a deeper understanding of the intrinsic properties of this compound, which is essential for rational drug design and the development of new materials.
Research Applications and Biological Relevance of 6 Methoxymethyl Quinoline 2 Carbaldehyde and Its Derivatives Mechanistic & Preclinical Focus
Role as a Synthetic Building Block for Advanced Molecular Architectures
The inherent reactivity of the quinoline (B57606) ring system, combined with the functional handles of 6-(methoxymethyl)quinoline-2-carbaldehyde, makes it an exceptionally useful building block in organic synthesis. numberanalytics.comresearchgate.net The carbaldehyde group, in particular, serves as a versatile electrophilic site for a multitude of chemical transformations, enabling the construction of complex molecular frameworks.
The aldehyde functionality at the C2 position of the quinoline core is a prime starting point for synthesizing fused heterocyclic systems. Through condensation and cyclization reactions, the carbaldehyde can react with various nucleophiles to form new rings fused to the quinoline structure. For instance, 2-chloroquinoline-3-carbaldehydes have been utilized to create a variety of fused systems, including thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org This reactivity demonstrates the potential of the carbaldehyde group to act as an anchor for building polycyclic structures. Similarly, reactions of quinoline carbaldehydes with reagents like hydrazides can lead to the formation of fused pyrazolo[4,3-c]quinolin-4-ones, further expanding the library of accessible quinoline-based heterocycles. researchgate.netmdpi.com These synthetic strategies allow for the rapid generation of molecular complexity and the exploration of novel chemical space. nih.gov
Quinoline-2-carbaldehydes are valuable precursors in the total synthesis and derivatization of natural products, particularly complex alkaloids. nih.gov A notable example is their use in preparing analogues of the cytotoxic antibiotic lavendamycin. mdma.ch Modified Pictet-Spengler cyclization reactions between various quinoline-2-carbaldehydes and substituted tryptophans have been employed to construct the core structure of these complex molecules. mdma.ch The ability to readily modify the quinoline precursor allows for the synthesis of a diverse range of analogues, facilitating structure-activity relationship (SAR) studies aimed at optimizing the biological profile of the parent alkaloid.
The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create multifunctional agents that can address multiple biological targets. nih.govthesciencein.org Quinoline-carbaldehyde derivatives are excellent scaffolds for this approach. nih.govfrontiersin.org The aldehyde group can be readily converted into various linking moieties, such as imines (Schiff bases) or other functional groups, to connect the quinoline core with another biologically active molecule. researchgate.netmdpi.com For example, Knoevenagel condensation of a quinoline-carbaldehyde with another cyclic ketone can produce quinoline-acridine hybrids. nih.govfrontiersin.org This strategy has been used to synthesize quinoline-triazole hybrids and other combination molecules aimed at overcoming drug resistance and improving therapeutic efficacy. nih.govresearchgate.net
In Vitro Enzyme Inhibition Studies and Mechanistic Investigations
Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes, revealing significant biological relevance in preclinical models.
Recent studies have highlighted that quinoline-based compounds can act as inhibitors of a diverse range of enzymes that interact with DNA. nih.govnih.gov DNA methylation is a critical epigenetic process, and its dysregulation is implicated in various diseases. nih.gov Non-nucleoside inhibitors that can induce DNA hypomethylation are of significant therapeutic interest. nih.gov
A study characterizing fifteen quinoline-based analogs found that several compounds demonstrated low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1) as well as the bacterial adenine (B156593) methyltransferase CamA. nih.govbiorxiv.org Mechanistic investigations revealed that specific derivatives, such as those with methylamine (B109427) or methylpiperazine additions, intercalate into the minor groove of enzyme-bound DNA. nih.govnih.gov This binding event induces a conformational change in the enzyme, moving the catalytic domain away from the DNA and thus inhibiting its function. nih.gov Furthermore, some of these quinoline analogs were also found to inhibit other DNA-interacting enzymes, including DNA polymerases and base excision repair DNA glycosylases, suggesting they may act as pan-inhibitors of DNA-acting enzymes. nih.govnih.gov
Table 1: Inhibitory Activity of Representative Quinoline Derivatives Against DNA-Acting Enzymes
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |
|---|---|---|---|
| Compound 8 | DNMT1 | 3.5 | DNA Substrate-Dependent |
| Compound 9 | DNMT1 | 2.1 | DNA Substrate-Dependent |
| Compound 11 | DNMT1 | 2.5 | DNA Substrate-Dependent |
| Compound 12 | DNMT1 | 1.9 | DNA Substrate-Dependent |
Data sourced from a study on quinoline-based derivatives. Compounds are numbered as in the original research publication. biorxiv.org
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com Various quinoline derivatives have been designed and synthesized as potent cholinesterase inhibitors. nih.govresearchgate.net
In one study, a series of novel quinoline-O-carbamate derivatives were developed as multifunctional agents for Alzheimer's disease. nih.gov One of the lead compounds, 3f , emerged as a reversible dual inhibitor of both AChE and BChE, with IC50 values in the low micromolar range. nih.gov Kinetic analysis of other quinoline derivatives has shown them to act as mixed-type AChE inhibitors, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The structure of the quinoline scaffold allows for modifications that can fine-tune the inhibitory potency and selectivity against AChE and BChE. researchgate.net For example, analysis of β-carboline and quinoline alkaloids indicated that substituents at specific positions on the quinoline ring play a critical role in determining the inhibitory activity. researchgate.net
Table 2: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Compound 8 | AChE | 3.15 | Tacrine |
| Compound 13 | AChE | 4.96 | Tacrine |
| Compound 3f | eeAChE | 1.3 | Donepezil |
| Compound 3f | eqBuChE | 0.81 | Donepezil |
| Compound 11g | AChE | 1.94 | Galantamine |
| Compound 11g | BChE | 28.37 | Galantamine |
| Vasicine | AChE | 13.68 | Galantamine |
| Vasicine | BChE | 2.60 | Galantamine |
Data compiled from multiple studies. Compounds are numbered as in the original research publications. nih.govmdpi.comresearchgate.netresearchgate.net eeAChE = electric eel AChE; eqBuChE = equine serum BuChE.
Studies on Other Metabolic Enzyme Inhibition (e.g., MAO-B, COMT, Carbonic Anhydrase)
The quinoline scaffold, the core structure of this compound, is a recurring motif in compounds designed to inhibit various metabolic enzymes. Research into structurally related quinoline derivatives has highlighted their potential as inhibitors of monoamine oxidase B (MAO-B) and carbonic anhydrases (CAs), enzymes implicated in neurological disorders and other pathologies.
Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine; its inhibition is a therapeutic strategy for Parkinson's disease. nih.govcriver.com Studies on various quinoline derivatives have demonstrated their potential to act as MAO-B inhibitors. nih.gov For instance, two novel halogenated quinoline derivatives, Q3Cl4F and Q4F, exhibited superior binding affinities for MAO-B in computational docking studies compared to the standard drug rasagiline. nih.gov Structure-activity relationship (SAR) analyses suggest that the quinoline core is crucial for binding affinity and that different substituents on the ring can modulate this activity. Electron-donating groups may facilitate hydrogen bond interactions, while electron-withdrawing groups can lead to steric interactions with target amino acids. researchgate.net These findings indicate that the quinoline framework is a promising starting point for the development of potent and selective MAO-B inhibitors.
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. While direct studies on this compound are not prominent, research on related heterocyclic systems such as quinazoline-linked benzenesulfonamides has shown significant inhibitory activity against several human CA (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov For example, a series of quinazoline (B50416) derivatives were identified as effective hCA II inhibitors, with some compounds showing potency comparable to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov This suggests that the broader quinoline and quinazoline class of compounds warrants investigation for carbonic anhydrase inhibition.
Investigation of Mechanisms in Multidrug Resistance (MDR) Reversal
Derivatives of this compound have been investigated for their ability to counteract multidrug resistance (MDR), a major obstacle in cancer chemotherapy where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. The primary mechanism underlying this research is the inhibition of efflux pumps, particularly P-glycoprotein.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key efflux pump that actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. frontiersin.orgnih.gov Several novel quinoline derivatives have been designed and identified as potent P-gp inhibitors. frontiersin.orgnih.gov
One such derivative, 8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde (compound 160a), which is structurally related to this compound, was predicted through molecular docking to target P-glycoprotein. mdpi.comnih.gov Experimental studies confirmed its ability to reverse the MDR phenotype in cancer cells that overexpress P-gp. nih.gov Another series of novel quinoline compounds derived from NSC23925 were developed to inhibit P-gp. Among them, a compound designated YS-7a demonstrated a stronger inhibitory effect on P-gp than the known modulator verapamil. frontiersin.orgnih.gov Mechanistic studies showed that YS-7a suppresses the transport function of P-gp and stimulates its ATPase activity in a dose-dependent manner, which is characteristic of many P-gp inhibitors. frontiersin.org
The direct consequence of inhibiting P-glycoprotein and other efflux pumps is the increased intracellular accumulation of cytotoxic drugs in resistant cancer cells. By blocking the pump's activity, quinoline derivatives effectively restore the sensitivity of MDR cells to chemotherapy.
In vitro studies have provided clear evidence for this mechanism. Treatment of MDR cancer cells with the quinoline derivative 160a led to a significant increase in the intracellular accumulation of doxorubicin (B1662922), a common chemotherapy drug and a known P-gp substrate. mdpi.comnih.gov Similarly, the transport of calcein (B42510) acetoxymethyl (AM), another P-gp substrate, was also inhibited, leading to higher intracellular fluorescence. mdpi.comnih.gov The reversal effect of compound 160a was shown to persist for at least one hour. nih.gov Compound YS-7a also demonstrated a significant ability to reverse drug resistance by increasing the efficacy of drugs like vincristine (B1662923) in MDR cell lines. nih.gov
| Quinoline Derivative | Cell Lines | Effect on Drug Accumulation | Outcome |
|---|---|---|---|
| Compound 160a | Doxorubicin-resistant cancer cells (e.g., A549/Dox) | Increased intracellular accumulation of doxorubicin and calcein AM. mdpi.comnih.gov | Reversal of P-gp-mediated multidrug resistance. nih.gov |
| Compound YS-7a | Vincristine-resistant (KB/VCR) and Adriamycin-resistant (K562/ADR) cells | Inhibited efflux of Rhodamine 123 (a P-gp substrate). nih.gov | Potent reversal of resistance to vincristine and adriamycin. nih.gov |
Exploration of Antiviral Mechanisms in Preclinical Models (In Vitro/Molecular Level)
The quinoline scaffold is present in numerous compounds with a broad spectrum of biological activities, including antiviral effects. Research has focused on the potential of quinoline derivatives to inhibit key viral enzymes, making them attractive candidates for the development of new antiviral therapies.
SARS-CoV-2 Proteases: The replication of SARS-CoV-2, the virus responsible for COVID-19, relies on viral proteases, including the papain-like protease (PLpro) and the main protease (Mpro or 3CLpro). These enzymes are essential for processing viral polyproteins into functional units. Consequently, they are prime targets for antiviral drug development. Systematic design efforts have led to the creation of quinoline-containing compounds that act as potent inhibitors of SARS-CoV-2 PLpro. nih.govamazonaws.comresearchgate.net For example, the in vivo lead compound Jun13296 demonstrated potent inhibition of PLpro and significant antiviral activity against various SARS-CoV-2 variants in preclinical models. nih.govamazonaws.comnews-medical.net
HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus, as it converts the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. The quinoline scaffold has been extensively used to design novel NNRTIs. nih.govnih.gov Molecular docking studies have shown that quinoline derivatives can fit well into the NNRTI binding pocket of HIV-1 RT, forming key interactions with amino acid residues like Lys101, Tyr188, and Pro225. nih.govscirp.org
| Viral Target | Virus | Example Quinoline Derivative | Mechanism of Action |
|---|---|---|---|
| Papain-like Protease (PLpro) | SARS-CoV-2 | Jun13296 | Inhibits viral polyprotein processing, blocking viral replication. nih.govamazonaws.comnews-medical.net |
| Reverse Transcriptase (RT) | HIV-1 | Various synthetic derivatives | Binds to an allosteric site, acting as a non-nucleoside inhibitor. nih.govnih.gov |
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For quinoline derivatives targeting viral enzymes, specific structural modifications have been shown to significantly influence their inhibitory activity.
In the context of HIV-1 RT inhibitors, a quantitative structure-activity relationship (QSAR) analysis of quinoline Reissert derivatives revealed that the antiviral activity is enhanced by the presence of electron-withdrawing substituents at position 6 of the quinoline ring. researchgate.netresearchgate.net This modification is believed to decrease the energy of the lowest unoccupied molecular orbital (LUMO), suggesting that a charge-transfer interaction, with the quinoline ring acting as an electron acceptor, is important for the compound's binding to HIV-1 RT. researchgate.netresearchgate.net Further studies on other quinoline-based NNRTIs have highlighted the importance of specific substitutions on different parts of the molecule to optimize interactions within the allosteric binding pocket of the enzyme. nih.govnih.gov
For SARS-CoV-2 PLpro inhibitors, SAR studies have shown that modifications to the quinoline core can exploit specific binding sites within the enzyme. For instance, the design of a series of quinoline analogs leveraged the Val70Ub binding site in PLpro, and X-ray crystallography revealed that 2-aryl substitutions could occupy either this site or the BL2 groove, demonstrating the structural plasticity that can be exploited for inhibitor design. nih.govresearchgate.net
Applications in Materials Science Research
Development of Organic Semiconductor Materials
There is currently no available research detailing the use of this compound or its direct derivatives in the development of organic semiconductor materials.
Investigation of Non-linear Optical (NLO) Properties
There is currently no available research investigating the non-linear optical properties of this compound or materials derived from it.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities
A significant research gap exists in the comprehensive biological evaluation of 6-(Methoxymethyl)quinoline-2-carbaldehyde. While the general class of quinolines is known for a wide spectrum of activities, the specific profile of this compound remains largely unexplored. nih.govsemanticscholar.org Future research should focus on systematic screening to identify its potential therapeutic applications. The aldehyde functionality makes it a reactive precursor for synthesizing a diverse library of derivatives, which is a major opportunity for drug discovery programs. researchgate.net
Opportunities for investigation span several therapeutic areas where quinoline (B57606) derivatives have historically shown promise. These include, but are not limited to, anticancer, antimicrobial, antimalarial, and anti-inflammatory applications. nih.govmanchester.ac.ukbenthamscience.comnih.gov Elucidating the structure-activity relationships (SAR) by exploring various substituents on the quinoline core will be crucial. doaj.orgnih.gov
| Therapeutic Area | Rationale Based on Quinoline Scaffold | Key Research Objective |
|---|---|---|
| Anticancer | Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines and can inhibit key proteins in cell division like Eg5. nih.govnih.gov | Screening against a panel of cancer cell lines and identifying molecular targets. |
| Antimalarial | The quinoline ring is the core structure of classic antimalarials like quinine (B1679958) and chloroquine. manchester.ac.ukbenthamscience.com | In vitro and in vivo evaluation against drug-sensitive and drug-resistant strains of Plasmodium falciparum. |
| Antimicrobial | Fluoroquinolone antibiotics are a major class of antibacterial agents. Schiff bases derived from quinoline aldehydes have also shown significant antimicrobial activity. semanticscholar.orgnih.gov | Testing against a broad spectrum of Gram-positive and Gram-negative bacteria and fungal strains. |
| Antiviral | Certain quinoline derivatives have demonstrated efficacy against viruses such as HIV and HCV. nih.gov | Evaluation of activity against a range of viral pathogens. |
Advancements in Synthetic Methodologies for this compound
While classical methods for quinoline synthesis like the Skraup and Doebner-von Miller reactions are well-established, there is a continuous drive towards more efficient, sustainable, and versatile synthetic protocols. nih.gov Future research should focus on developing novel synthetic routes to this compound and its analogs that offer higher yields, shorter reaction times, and adhere to the principles of green chemistry. doaj.org
Modern synthetic strategies that could be explored include transition-metal-catalyzed reactions, such as C-H bond activation and cross-coupling reactions, which allow for the late-stage functionalization of the quinoline scaffold. mdpi.comresearchgate.net Furthermore, photocatalytic and electro-organic methods are emerging as powerful tools for constructing heterocyclic systems under mild conditions. mdpi.com Adapting these advanced methodologies could streamline the synthesis of a diverse library of derivatives for biological screening.
| Methodology | Description | Potential Advantages for Future Synthesis |
|---|---|---|
| Classical Methods (e.g., Vilsmeier-Haack) | Established methods for formylation of activated aromatic rings. mdpi.comijsr.net | Reliable for initial scale-up but may use harsh reagents. |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Rhodium, Copper) for C-H activation and cross-coupling to build the quinoline ring or add substituents. mdpi.com | High efficiency, broad functional group tolerance, and potential for regioselective synthesis. nih.gov |
| Photocatalysis | Uses light energy to drive chemical reactions, often under mild conditions. mdpi.com | Environmentally friendly, high selectivity, and access to unique reaction pathways. |
| One-Pot/Multicomponent Reactions | Combines multiple reaction steps into a single operation without isolating intermediates. nih.govfrontiersin.org | Increases efficiency, reduces waste, and simplifies the synthesis of complex molecules. |
Deepening Mechanistic Understanding of Molecular Reactivity and Biological Interactions
A fundamental understanding of the molecular properties of this compound is essential for its rational development. Future studies should aim to elucidate the interplay between its structure and reactivity. The electron-withdrawing nature of the aldehyde at the 2-position, combined with the electronic influence of the methoxymethyl group at the 6-position, governs its interaction with biological macromolecules.
Should initial screenings reveal significant biological activity, subsequent research must focus on identifying the molecular target(s) and elucidating the mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the cellular components with which the compound interacts. Furthermore, detailed kinetic studies and biophysical methods (e.g., isothermal titration calorimetry, surface plasmon resonance) can quantify the binding affinity and provide insights into the thermodynamics of the interaction. nih.gov
Exploration of Novel Derivatization and Scaffold Hybridization Strategies
The aldehyde group at the C-2 position is a versatile chemical handle for creating a wide array of derivatives. researchgate.net A key future direction is the synthesis and evaluation of a library of compounds derived from this compound. This includes the formation of Schiff bases, hydrazones, oximes, and other heterocyclic rings, which can significantly modulate the compound's biological activity. researchgate.netresearchgate.net
Another promising strategy is molecular hybridization, which involves combining the quinoline scaffold with other known pharmacophores into a single molecule. researchgate.netnih.gov This approach can lead to compounds with enhanced potency, dual modes of action, or improved pharmacokinetic profiles. nih.gov For example, hybridizing the 6-(methoxymethyl)quinoline core with moieties known for specific biological activities could generate novel therapeutic candidates.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Schiff Base Formation | Condensation of the aldehyde with various primary amines to form imines. nih.gov | Often enhances antimicrobial and anticancer activities. |
| Reductive Amination | Conversion of the aldehyde to a secondary or tertiary amine. | Introduces flexibility and basic centers, which can improve solubility and target binding. |
| Hybridization with Triazoles | Connecting the quinoline scaffold to a triazole ring, often via "click chemistry". nih.gov | Triazoles are known pharmacophores in antifungal and anticancer agents. |
| Hybridization with Artemisinin (B1665778) | Covalently linking with the artemisinin scaffold. nih.gov | Potential for potent dual-action antimalarial agents to combat drug resistance. nih.gov |
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of new therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating computational and experimental methods. benthamscience.commdpi.com In silico techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how modifications to the lead structure will affect its binding to a biological target. nih.govresearchgate.net
A future workflow should involve using computational models to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. mdpi.com The synthesized compounds would then be subjected to experimental biological evaluation. The results from these experiments can be used to refine and improve the computational models, creating a powerful iterative cycle of design, synthesis, and testing that can lead to the rapid optimization of lead compounds. researchgate.net
| Step | Computational Approach | Experimental Approach |
|---|---|---|
| 1. Target Identification | Reverse docking/pharmacophore screening to identify potential protein targets. | Broad biological screening to identify initial hits. |
| 2. Hit-to-Lead Optimization | Molecular docking and MD simulations to predict binding modes and affinities of designed analogs. nih.gov | Synthesis of a focused library of derivatives based on computational predictions. |
| 3. SAR Development | Development of QSAR models to correlate structural features with biological activity. | In vitro biological assays to determine the potency of synthesized compounds. |
| 4. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early in vitro ADMET assays (e.g., Caco-2 permeability, metabolic stability). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
